2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid
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Overview
Description
Intralipid is a sterile, non-pyrogenic fat emulsion designed for intravenous administration. It serves as a source of calories and essential fatty acids for patients requiring parenteral nutrition. The emulsion is composed of soybean oil, egg yolk phospholipids, glycerin, and water for injection . It is primarily used in clinical settings to prevent essential fatty acid deficiency and provide energy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Intralipid is prepared by emulsifying soybean oil with egg yolk phospholipids in an aqueous medium. The process involves:
Heating: The oil phase (soybean oil) and the aqueous phase (containing egg yolk phospholipids and glycerin) are heated separately to around 90°C.
Emulsification: The aqueous phase is added dropwise to the oil phase under constant agitation to form a water-in-oil emulsion.
Homogenization: The emulsion is then homogenized to reduce the particle size and ensure stability.
Industrial Production Methods: In an industrial setting, the production of Intralipid involves large-scale emulsification and homogenization processes. The emulsion is sterilized and packaged in multilayered, non-toxic, and biologically inert containers to ensure safety and stability .
Chemical Reactions Analysis
Types of Reactions: Intralipid primarily undergoes hydrolysis and oxidation reactions:
Hydrolysis: The triglycerides in soybean oil can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by lipases under physiological conditions.
Oxidation: Can occur in the presence of oxygen and light, especially at elevated temperatures.
Major Products Formed:
Hydrolysis: Free fatty acids and glycerol.
Oxidation: Peroxides, aldehydes, and ketones.
Scientific Research Applications
Intralipid has a wide range of applications in scientific research:
Mechanism of Action
Intralipid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Intralipid is compared with other lipid emulsions such as Clinolipid, Omegaven, and SMOFlipid:
Clinolipid: Contains a mixture of olive oil and soybean oil, providing a different fatty acid profile.
Omegaven: Rich in omega-3 fatty acids, derived from fish oil, and used for its anti-inflammatory properties.
Intralipid is unique due to its specific composition of soybean oil, egg yolk phospholipids, and glycerin, making it a versatile and widely used lipid emulsion in clinical and research settings.
Properties
Molecular Formula |
C60H115NO10P+ |
---|---|
Molecular Weight |
1041.5 g/mol |
IUPAC Name |
2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6+,10-9+ |
InChI Key |
ZACMUBKIFQNSDT-QLHZUICASA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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